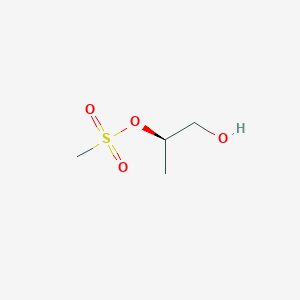
1,2-Propanediol, 2-methanesulfonate, (2R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediol, 2-methanesulfonate, (2R)- typically involves the reaction of 1,2-propanediol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of 1,2-propanediol, the precursor to 1,2-Propanediol, 2-methanesulfonate, (2R)-, can be achieved through the hydrolysis of petroleum-derived 1,2-epoxypropane (propylene oxide) . Alternative sustainable routes include glycerol hydrogenolysis and biotechnological methods, which are gaining popularity due to their lower energy consumption and reduced carbon footprint .
化学反应分析
Types of Reactions
1,2-Propanediol, 2-methanesulfonate, (2R)- can undergo various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds.
Reduction Reactions: The compound can be reduced to form 1,2-propanediol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are used under acidic or neutral conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives of 1,2-propanediol.
Oxidation Reactions: Products include aldehydes and ketones.
Reduction Reactions: The primary product is 1,2-propanediol.
科学研究应用
1,2-Propanediol, 2-methanesulfonate, (2R)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme kinetics.
Industry: It is employed in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 1,2-Propanediol, 2-methanesulfonate, (2R)- involves its interaction with nucleophiles and electrophiles in chemical reactions. The methanesulfonate group acts as a good leaving group, facilitating substitution reactions. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and solubility .
相似化合物的比较
Similar Compounds
1,2-Propanediol: A precursor to 1,2-Propanediol, 2-methanesulfonate, (2R)-, commonly used in antifreeze and as a solvent.
2-Methyl-1,3-propanediol: A biodegradable glycol used in polymer and coating applications.
1,3-Propanediol: Used in the production of polytrimethylene terephthalate (PTT) and other polymers.
Uniqueness
1,2-Propanediol, 2-methanesulfonate, (2R)- is unique due to its specific methanesulfonate functional group, which imparts distinct reactivity and solubility properties. This makes it valuable in specialized chemical syntheses and industrial applications .
属性
CAS 编号 |
80549-03-7 |
|---|---|
分子式 |
C4H10O4S |
分子量 |
154.19 g/mol |
IUPAC 名称 |
[(2R)-1-hydroxypropan-2-yl] methanesulfonate |
InChI |
InChI=1S/C4H10O4S/c1-4(3-5)8-9(2,6)7/h4-5H,3H2,1-2H3/t4-/m1/s1 |
InChI 键 |
AHTOKBNEPGPRHL-SCSAIBSYSA-N |
手性 SMILES |
C[C@H](CO)OS(=O)(=O)C |
规范 SMILES |
CC(CO)OS(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















